2-(diethylamino)ethyl 2-butoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-butoxybenzoate involves the esterification of 4-amino-3-butoxybenzoic acid with 2-(diethylamino)ethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 2-butoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Substitution: The amino group in the benzoate ring can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically conducted using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
2-(diethylamino)ethyl 2-butoxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
2-(diethylamino)ethyl 2-butoxybenzoate exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This action results in localized numbness and pain relief . The compound targets specific molecular pathways involved in nerve signal transmission, making it effective as a local anesthetic .
Comparison with Similar Compounds
Similar Compounds
Procaine: Another ester-type local anesthetic with similar applications but different chemical structure.
Tetracaine: A more potent ester-type local anesthetic used in similar medical procedures.
Lidocaine: An amide-type local anesthetic with a longer duration of action compared to ester-type anesthetics.
Uniqueness
2-(diethylamino)ethyl 2-butoxybenzoate is unique due to its specific ester bond formation and its balanced anesthetic properties, making it suitable for short-term procedures in ophthalmology and otolaryngology .
Properties
CAS No. |
73728-39-9 |
---|---|
Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-butoxybenzoate |
InChI |
InChI=1S/C17H27NO3/c1-4-7-13-20-16-11-9-8-10-15(16)17(19)21-14-12-18(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3 |
InChI Key |
KHYMHBOHKZSTSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.